molecular formula C18H20N2O5 B5601870 1-(2,6-dimethoxybenzoyl)-4-(2-furoyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(2-furoyl)piperazine

Cat. No.: B5601870
M. Wt: 344.4 g/mol
InChI Key: XQYDAMOLHMQKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethoxybenzoyl)-4-(2-furoyl)piperazine is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13722174 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential and Receptor Affinity

Conformationally Restricted Butyrophenones : A study introduced a series of conformationally restricted butyrophenones, evaluating them as antipsychotic agents through in vitro assays for dopamine and serotonin receptors. While not directly mentioning "1-(2,6-dimethoxybenzoyl)-4-(2-furoyl)piperazine," the research on related compounds highlights the broader context of synthesizing and evaluating compounds with potential antipsychotic effects. These studies contribute to understanding how structural variations can influence receptor affinity and antipsychotic potential, laying the groundwork for the development of new therapeutic agents (Raviña et al., 2000).

Antimicrobial and Antibacterial Activities

Novel Piperazines and Antibacterial Activities : The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities against resistant strains of bacteria indicate the role of piperazine derivatives in combating microbial resistance. Such research showcases the application of "this compound" derivatives in developing new antibacterial agents, contributing to the ongoing fight against antibiotic-resistant pathogens (Shroff et al., 2022).

Anticancer Research

Cancer Cell Cytotoxicities : Exploring the cytotoxic effects of novel piperazine derivatives on various cancer cell lines, including liver, breast, and colon cancer cells, provides insights into the potential of "this compound" for anticancer applications. This research demonstrates the compound's relevance in the development of new chemotherapeutic agents (Yarim et al., 2012).

Antioxidant and Radical Scavenging Activity

Synthesis and Evaluation of Furo[2,3-g]-1,2,3-Benzoxathiazine Derivatives : The study on the synthesis of novel derivatives and their evaluation for DPPH radical-scavenging and antiproliferative activities against cancer cell lines underscores the potential of "this compound" in antioxidant and anticancer research. Identifying compounds with moderate to high activity emphasizes the importance of structural modifications for enhancing biological efficacy (El-Sawy et al., 2013).

Properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-13-5-3-6-14(24-2)16(13)18(22)20-10-8-19(9-11-20)17(21)15-7-4-12-25-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDAMOLHMQKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.